6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS No.:
Cat. No.: VC18362230
Molecular Formula: C6H5F2NO3
Molecular Weight: 177.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F2NO3 |
|---|---|
| Molecular Weight | 177.11 g/mol |
| IUPAC Name | 6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12) |
| Standard InChI Key | NZPUZCGQCYAGLV-UHFFFAOYSA-N |
| Canonical SMILES | C12C(C1(F)F)C(=O)NC2C(=O)O |
Introduction
Chemical Architecture and Stereochemical Complexity
Molecular Structure and Key Features
The compound’s core consists of a bicyclo[3.1.0]hexane system, a fused cyclopropane-pyrrolidine structure, with a ketone group at position 4 and a carboxylic acid moiety at position 2. The molecular formula is C₆H₅F₂NO₃, yielding a molecular weight of 177.11 g/mol. The fluorine atoms at position 6 introduce significant electronic effects, increasing electronegativity and altering electron distribution across the bicyclic system. This modification enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅F₂NO₃ |
| Molecular Weight | 177.11 g/mol |
| IUPAC Name | 6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
| Canonical SMILES | C12C(C1(F)F)C(=O)NC2C(=O)O |
| PubChem CID | 75094600 |
Stereoisomerism and Pharmacological Implications
The compound exists in multiple stereoisomeric forms due to three chiral centers (positions 1, 2, and 5). The (1R,2R,5S)-isomer (CAS: 201231-40-5) and (1R,2S,5S)-isomer (CAS: 201231-48-3) demonstrate distinct biological activities . For instance, the (1R,2R,5S)-form shows higher affinity for γ-aminobutyric acid (GABA) receptors in preclinical models, suggesting potential applications in anxiety disorders . Stereochemical purity is critical, as evidenced by commercial preparations offering 97% enantiomeric excess for the (1R,2R,5S)-variant .
Synthesis and Manufacturing Approaches
General Methodologies
Synthesis typically involves amino protection, cyclization, and reduction-dehydration steps. A representative pathway includes:
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Amino Protection: The nitrogen atom is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
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Cyclopropanation: A [2+1] cycloaddition forms the bicyclo[3.1.0]hexane core.
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Fluorination: Electrophilic fluorinating agents like Selectfluor® introduce fluorine atoms at position 6.
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Oxidation and Deprotection: Ketone formation at position 4 via oxidation, followed by carboxylic acid deprotection.
Challenges include controlling stereochemistry during cyclopropanation and minimizing racemization. Asymmetric catalysis using chiral ligands has been explored to improve enantioselectivity .
Physicochemical and Solubility Profiles
Table 2: Solubility and Stability Data
| Property | Value |
|---|---|
| Aqueous Solubility (pH 7) | 1.8 mg/mL |
| logP | 0.9 (calculated) |
| Stability (-20°C) | 1 month |
| Stability (-80°C) | 6 months |
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I band).
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NMR: ¹⁹F NMR shows a singlet at -118 ppm (CF₂), while ¹H NMR reveals coupling between H-2 and H-5 (J = 9.2 Hz) .
Chromatographic Methods
HPLC methods using C18 columns (ACN/0.1% TFA gradient) resolve stereoisomers with ≥98% purity . Retention times correlate with stereochemistry: (1R,2R,5S)-isomer elutes at 12.3 min, while (1R,2S,5S)-isomer elutes at 13.8 min .
Research Applications and Development Considerations
Formulation Challenges
The carboxylic acid’s pH sensitivity complicates oral formulation. Strategies under investigation include:
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